3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is an organic compound that features a benzamide core with a methoxy group at the 3-position, an ethyl linker, and an imidazole ring substituted with a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole
Biologische Aktivität
3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The biological activity of this compound appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The imidazole ring is known for its ability to interact with various enzymes, potentially inhibiting their activity. This can lead to reduced tumor growth and proliferation in cancer cells.
- Induction of Apoptosis : Studies have indicated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may share this property.
- Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties, making them candidates for further investigation in the treatment of bacterial infections.
Anticancer Activity
Research has demonstrated that derivatives of benzamide, including those with imidazole rings, exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values ranging from 2.38 to 3.77 μM against specific cancer cell lines, indicating potent activity .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
3-methoxy-N-(...) | SISO | 2.5 | Apoptosis induction |
Related Compound | A549 | 3.0 | Enzyme inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by findings from studies on related benzamide derivatives:
- Minimum Inhibitory Concentration (MIC) values for similar compounds ranged between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Similar Benzamide | S. aureus | 3.12 |
Similar Benzamide | E. coli | 10.0 |
Case Studies
- In vitro Studies : A study evaluated the effects of various benzamide derivatives on human cancer cell lines, demonstrating that modifications to the benzamide structure could enhance cytotoxicity .
- Animal Models : In vivo studies using murine models indicated that compounds with similar structures could significantly reduce tumor size compared to controls, suggesting a therapeutic potential for the treatment of cancers .
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-8-15(9-7-14)18-13-22-20(23-18)26-11-10-21-19(24)16-4-3-5-17(12-16)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUJPHCFHYBFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.